molecular formula C16H15NO3 B3045662 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid CAS No. 1114596-40-5

2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Cat. No.: B3045662
CAS No.: 1114596-40-5
M. Wt: 269.29
InChI Key: TUKUBGKCIWLEPE-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also emphasized in industrial settings to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls . The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-9-14(16(19)20)15-12(17-9)7-11(8-13(15)18)10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKUBGKCIWLEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149372
Record name 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl-4-oxo-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114596-40-5
Record name 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl-4-oxo-6-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114596-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl-4-oxo-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Reactant of Route 2
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Reactant of Route 3
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Reactant of Route 4
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Reactant of Route 5
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Reactant of Route 6
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

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